molecular formula C6H7IN2O2S B3042283 2-Amino-5-iodobenzenesulfonamide CAS No. 54773-54-5

2-Amino-5-iodobenzenesulfonamide

Cat. No.: B3042283
CAS No.: 54773-54-5
M. Wt: 298.1 g/mol
InChI Key: TZPOFKNGJJYOPZ-UHFFFAOYSA-N
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Description

2-Amino-5-iodobenzenesulfonamide is a sulfonamide derivative characterized by an iodine substituent at the 5-position of the benzene ring and an amino group at the 2-position. Sulfonamides are historically significant in medicinal chemistry due to their antibacterial properties and role as enzyme inhibitors.

Properties

IUPAC Name

2-amino-5-iodobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2O2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,8H2,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPOFKNGJJYOPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)S(=O)(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-5-iodobenzenesulfonamide can be synthesized through several methods. One common approach involves the iodination of 2-aminobenzenesulfonamide. This process typically uses iodine or iodinating agents such as sodium iodide in the presence of an oxidizing agent like hydrogen peroxide. The reaction is carried out in an appropriate solvent, such as acetic acid, at elevated temperatures to facilitate the iodination process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-iodobenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution Products: Depending on the nucleophile used, products like azido or cyano derivatives.

    Oxidation Products: Nitro derivatives.

    Reduction Products: Corresponding amines.

Scientific Research Applications

2-Amino-5-iodobenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antibacterial and anticancer properties.

    Material Science: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Biological Studies: It is employed in the study of enzyme inhibitors and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 2-Amino-5-iodobenzenesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition. Additionally, the iodine atom can enhance the compound’s binding affinity through halogen bonding interactions.

Comparison with Similar Compounds

Key Observations :

  • Iodine vs. Bromine/Chlorine: The iodine atom in this compound contributes to higher molecular weight and polarizability compared to bromine or chlorine analogs. This may enhance binding affinity in hydrophobic pockets but reduce solubility .

Methoxy-Substituted Sulfonamides

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Applications
5-Amino-2-methoxy-benzenesulfonamide C₇H₁₀N₂O₃S 214.23 -OCH₃ (2-position) Biochemical reagent; simpler structure for SAR studies

Comparison :

  • The absence of halogens in 5-Amino-2-methoxy-benzenesulfonamide simplifies its synthesis but reduces halogen-specific interactions (e.g., van der Waals forces) observed in iodinated or brominated analogs .

Hybrid Sulfonamide-Ether Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Structural Features
2-(2-Amino-4-chlorophenoxy)-5-chlorobenzenesulfonic acid C₁₂H₉Cl₂NO₄S 334.18 Ether linkage, dual -Cl groups Enhanced rigidity; potential for dual-target inhibition

Key Difference :

  • The ether linkage in this hybrid compound introduces conformational constraints absent in this compound, which may affect bioavailability .

Research Findings and Implications

  • Discontinuation Trends: The discontinued status of this compound contrasts with the commercial availability of its brominated and methoxylated analogs, suggesting challenges in synthesis, stability, or efficacy .
  • Structural-Activity Relationships (SAR) :
    • Halogen size correlates with steric and electronic effects; iodine’s large atomic radius may hinder binding in some enzyme active sites compared to smaller halogens .
    • Methoxy groups improve metabolic stability but reduce electrophilic reactivity .

Biological Activity

2-Amino-5-iodobenzenesulfonamide is a compound within the benzenesulfonamide class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential antitumor properties, supported by recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₆H₈I N O₂ S
  • Molecular Weight : 253.1 g/mol

This compound features an amino group and a sulfonamide functional group, which are critical for its biological activity.

1. Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzenesulfonamides exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
4dE. coli6.72 mg/mL
4hS. aureus6.63 mg/mL
4aMixed Bacteria6.67 mg/mL (first)

These results indicate that modifications on the benzene ring can enhance antimicrobial potency, with specific substitutions leading to lower MIC values against pathogenic bacteria .

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through various in vivo and in vitro assays. Compounds similar to this structure have been shown to inhibit carrageenan-induced rat paw edema significantly.

Time (h)% Inhibition
194.69%
289.66%
387.83%

These findings suggest that the compound may effectively reduce inflammation, making it a candidate for further therapeutic exploration in inflammatory diseases .

Case Studies

A notable case study involved the synthesis and evaluation of a series of benzenesulfonamide derivatives, including those related to this compound. These derivatives were tested for their biological activities:

  • Study Design : A total of ten derivatives were synthesized and screened against E. coli and S. aureus.
  • Results : The most active compounds exhibited MIC values significantly lower than those of standard antibiotics, indicating their potential as new antimicrobial agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5-iodobenzenesulfonamide
Reactant of Route 2
2-Amino-5-iodobenzenesulfonamide

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